molecular formula C27H35N3O4S B11285436 N-[(4-Methylphenyl)methyl]-4-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)methyl]cyclohexane-1-carboxamide

N-[(4-Methylphenyl)methyl]-4-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)methyl]cyclohexane-1-carboxamide

Cat. No.: B11285436
M. Wt: 497.7 g/mol
InChI Key: SGDSHYBSEBBMRC-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-4-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)methyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, a sulfonamido group linked to an indole derivative, and a methylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-4-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)methyl]cyclohexane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole, the sulfonamido group is introduced via sulfonation using reagents like chlorosulfonic acid.

    Cyclohexane Derivative Preparation: The cyclohexane ring is functionalized to introduce the carboxamide group. This can be achieved through reactions such as amide formation using cyclohexanecarboxylic acid and an appropriate amine.

    Coupling Reactions: The final step involves coupling the indole sulfonamide derivative with the cyclohexane carboxamide derivative. This can be facilitated by using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]-4-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. It may interact with biological targets, making it useful in studying biochemical pathways and mechanisms.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]-4-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)methyl]cyclohexane-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the indole and cyclohexane moieties provide structural stability and specificity. This interaction can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Methylphenyl)methyl]-4-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)methyl]cyclohexane-1-carboxamide: shares similarities with other sulfonamide and indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both an indole derivative and a sulfonamido group, along with the cyclohexane carboxamide, provides a distinct chemical profile that can be exploited for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H35N3O4S

Molecular Weight

497.7 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[[(1,3,3-trimethyl-2-oxoindol-5-yl)sulfonylamino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C27H35N3O4S/c1-18-5-7-19(8-6-18)16-28-25(31)21-11-9-20(10-12-21)17-29-35(33,34)22-13-14-24-23(15-22)27(2,3)26(32)30(24)4/h5-8,13-15,20-21,29H,9-12,16-17H2,1-4H3,(H,28,31)

InChI Key

SGDSHYBSEBBMRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)C4(C)C)C

Origin of Product

United States

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